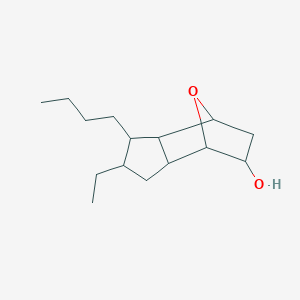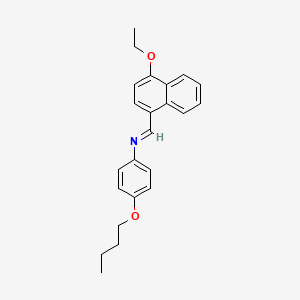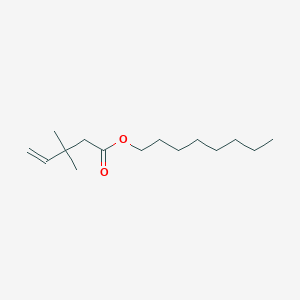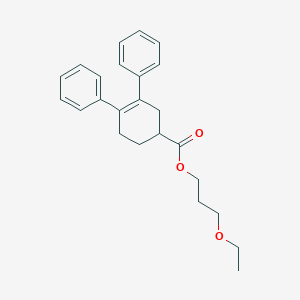
Propan-1-ol--pyridine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-1-ol–pyridine (1/1) is a compound formed by the combination of propan-1-ol and pyridine in a 1:1 molar ratio. Propan-1-ol, also known as n-propanol, is a primary alcohol with the chemical formula C3H8O. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two compounds results in a unique chemical entity that exhibits properties and reactivity distinct from its individual components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-1-ol can be synthesized through the catalytic hydrogenation of propionaldehyde. Propionaldehyde is produced via the oxo process by hydroformylation of ethylene using carbon monoxide and hydrogen in the presence of a catalyst such as cobalt octacarbonyl or a rhodium complex . The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.
Pyridine can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of acetaldehyde, formaldehyde, and ammonia. The reaction is carried out at elevated temperatures and in the presence of a catalyst to facilitate the formation of pyridine.
Industrial Production Methods
Industrially, propan-1-ol is produced by the catalytic hydrogenation of propionaldehyde, as mentioned earlier. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product .
Pyridine is produced industrially through the reaction of acetaldehyde and ammonia in the presence of a catalyst. This process is conducted in large reactors with precise control over temperature and pressure to optimize the yield of pyridine.
Análisis De Reacciones Químicas
Types of Reactions
Propan-1-ol–pyridine (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Propan-1-ol can be oxidized to propanal using oxidizing agents such as acidified potassium dichromate (VI). Further oxidation of propanal can yield propanoic acid.
Reduction: Pyridine can undergo reduction reactions to form piperidine, a saturated heterocyclic amine.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used for the oxidation of propan-1-ol.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is used for the reduction of pyridine.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for the substitution reactions of propan-1-ol.
Major Products
Oxidation: Propanal and propanoic acid from propan-1-ol.
Reduction: Piperidine from pyridine.
Substitution: Alkyl halides from propan-1-ol.
Aplicaciones Científicas De Investigación
Propan-1-ol–pyridine (1/1) has several scientific research applications across various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis. The compound’s unique properties make it suitable for various chemical reactions and processes.
Biology: Propan-1-ol–pyridine (1/1) is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of propan-1-ol–pyridine (1/1) depends on the specific reactions and applications it is involved in. For example, in oxidation reactions, propan-1-ol undergoes dehydrogenation to form propanal, which can further react to form propanoic acid. In reduction reactions, pyridine is hydrogenated to form piperidine, involving the addition of hydrogen atoms to the nitrogen and carbon atoms in the pyridine ring .
Comparación Con Compuestos Similares
Propan-1-ol–pyridine (1/1) can be compared with other similar compounds, such as:
Propan-2-ol (Isopropanol): Unlike propan-1-ol, propan-2-ol is a secondary alcohol and exhibits different reactivity and properties.
Piperidine: Piperidine is the fully hydrogenated form of pyridine and has different chemical and physical properties compared to pyridine.
Conclusion
Propan-1-ol–pyridine (1/1) is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable compound for various scientific and industrial processes
Propiedades
Número CAS |
62385-31-3 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
propan-1-ol;pyridine |
InChI |
InChI=1S/C5H5N.C3H8O/c1-2-4-6-5-3-1;1-2-3-4/h1-5H;4H,2-3H2,1H3 |
Clave InChI |
ONPKJFHGQSTSPG-UHFFFAOYSA-N |
SMILES canónico |
CCCO.C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


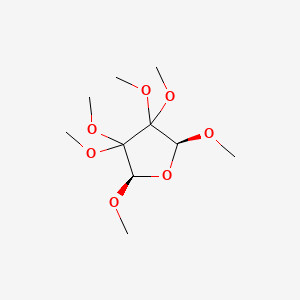
![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)

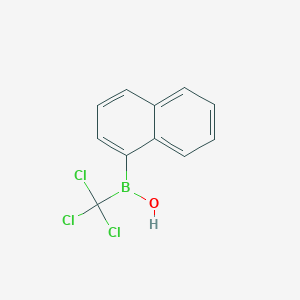
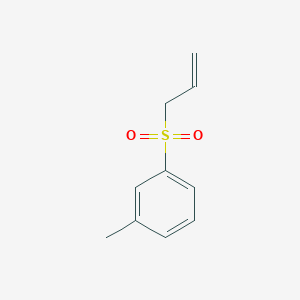
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
